molecular formula C12H14N4O3 B1662806 3-Deazaneplanocin CAS No. 102052-95-9

3-Deazaneplanocin

货号: B1662806
CAS 编号: 102052-95-9
分子量: 262.26 g/mol
InChI 键: OMKHWTRUYNAGFG-IEBDPFPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-脱氮平阳霉素 A 是一种已知的全局组蛋白甲基化抑制剂。它选择性地抑制组蛋白 H3 上赖氨酸 27 和组蛋白 H4 上赖氨酸 20 的三甲基化。 这种化合物因其在癌细胞中重新激活沉默基因的潜力而备受关注,使其成为癌症治疗的有希望的候选药物 .

准备方法

3-脱氮平阳霉素 A 可以通过多种合成途径合成。一种常见的方法是在特定条件下,使环戊烯酮与腺嘌呤衍生物反应。 反应通常需要催化剂,并通过一系列步骤进行,包括环化和还原 . 工业生产方法通常涉及优化这些反应条件以实现更高的产率和纯度。

化学反应分析

Core Biochemical Mechanism: SAHH Inhibition and Methyltransferase Suppression

DZNep acts as a potent SAHH inhibitor (Ki = 12.5 nM) , blocking the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. This results in intracellular accumulation of AdoHcy, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases .

Target Enzyme Inhibition Mechanism Biochemical Outcome
SAHHCompetitive inhibition via structural mimicry of adenosine AdoHcy accumulation (IC₅₀ = 0.1–1 μM)
EZH2 (PRC2 complex)Indirect inhibition via reduced SAM availability Loss of H3K27me3 (↓50–80% at 1 μM)
Other methyltransferasesBroad suppression of SAM-dependent methylation Global reduction of histone methylation (H3K4me3, H4K20me3)

Structural Basis of Enzyme Interaction

DZNep’s cyclopentenyl moiety enables covalent binding to SAHH’s active site, forming a stable enzyme-inhibitor complex . This interaction prevents the catalytic recycling of AdoHcy, effectively halting methyl group transfer reactions critical for epigenetic regulation .

Dose-Dependent Epigenetic Effects

Treatment with DZNep demonstrates concentration-dependent activity:

  • 0.2–1.0 μM : Induces G1 cell cycle arrest and apoptosis in NSCLC cells via p27 accumulation .

  • 0.5 μM : Reduces EZH2 and H3K27me3 by >50% in cholangiocarcinoma cells .

  • 1 μM : Suppresses IL-1β-induced MMP-13 and ADAMTS5 expression in chondrocytes (↓70%) .

Proteasomal Degradation of PRC2 Components

DZNep promotes ubiquitination and degradation of EZH2, SUZ12, and EED (core PRC2 subunits) in a proteasome-dependent manner . This effect is distinct from its methyltransferase inhibition and enhances antitumor activity in leukemia and sarcoma models .

Synergistic Drug Combinations

DZNep enhances cytotoxicity of conventional therapies:

  • Gemcitabine : Increases apoptosis in cholangiocarcinoma by 5-fold (vs. 2-fold for monotherapy) .

  • DNA methyltransferase inhibitors : Reactivates tumor suppressor genes silenced by hypermethylation .

Key Research Findings

  • Gene Ontology Analysis : DZNep modulates 81 protein-coding genes, including CITED2 (MMP inhibitor) and COL2A1 (cartilage integrity) .

  • Toxicity Profile : Minimal apoptosis in normal cells at therapeutic doses (≤1 μM) , but higher concentrations (>5 μM) induce off-target effects .

This synthesis underscores DZNep’s multifaceted chemical interactions, positioning it as a versatile tool for studying epigenetic regulation and a candidate for repurposing in oncology and virology .

科学研究应用

Cancer Therapy

Mechanism of Action:
3-DZNeP functions primarily by inhibiting EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), which is associated with gene repression. This inhibition can reactivate tumor suppressor genes and reverse epithelial-to-mesenchymal transition (EMT), making it a promising candidate for cancer treatment.

Case Studies:

  • Cisplatin Nephrotoxicity: A study demonstrated that 3-DZNeP can protect against cisplatin-induced acute kidney injury while enhancing the cytotoxic effects of cisplatin in cancer cells. In murine models, treatment with 3-DZNeP reduced renal cell apoptosis and tissue damage, suggesting a dual role in both protecting normal cells and potentiating cancer cell death .
  • Chondrosarcoma Treatment: Research showed that co-treatment with 3-DZNeP and cisplatin exhibited strong pro-apoptotic effects on chondrosarcoma cells in vitro. The study indicated that this combination could be effective against this typically resistant tumor type .

Data Table: Cancer Applications of 3-DZNeP

Cancer Type Mechanism Outcome
Non-Small Cell Lung CancerInhibition of EZH2; enhances cisplatin effectsIncreased cell death in cancer cells
ChondrosarcomaCo-treatment with cisplatinEnhanced apoptosis and reduced tumor growth
Acute Kidney InjuryProtection against nephrotoxicityReduced renal damage while enhancing chemotherapy

Regenerative Medicine

3-DZNeP has also been explored for its potential in regenerative medicine, particularly in enhancing stem cell therapies. Its ability to modulate epigenetic states makes it a candidate for improving the efficiency of stem cell reprogramming and differentiation.

Case Studies:

  • Embryonic Stem Cells: Studies suggest that 3-DZNeP can facilitate the reprogramming of human embryonic stem cells (hESCs) by modifying their epigenetic landscape. This could lead to improved survival and proliferation rates in hESC cultures, which is crucial for their application in regenerative therapies .

Epigenetic Research

As an epigenetic modifier, 3-DZNeP is instrumental in studying the roles of histone methylation in various biological processes.

Research Findings:

  • Impact on Gene Expression: The compound has been shown to significantly alter gene expression profiles by depleting PRC2 components, thus providing insights into the regulation of genes involved in development and disease .

Data Table: Epigenetic Effects of 3-DZNeP

Research Focus Effect Observed Implications
Histone MethylationDecreased H3K27me3 levelsReactivation of silenced tumor suppressor genes
Erythroid DifferentiationInduction in K562 leukemia cellsPotential application in treating blood disorders

作用机制

3-脱氮平阳霉素 A 的主要作用机制涉及抑制 S-腺苷同型半胱氨酸水解酶。这种抑制导致 S-腺苷同型半胱氨酸的积累,进而抑制组蛋白甲基转移酶,如增强子结合蛋白同源物 2。 这导致组蛋白甲基化的减少和沉默基因的重新激活 . 所涉及的分子靶点和途径包括多梳抑制复合物 2 和各种组蛋白修饰 .

相似化合物的比较

3-脱氮平阳霉素 A 在选择性抑制特定组蛋白甲基化标记方面的能力是独一无二的。类似的化合物包括:

这些化合物在作用机制上有一些相似之处,但在特定靶点和途径方面有所不同,突出了 3-脱氮平阳霉素 A 的独特性。

生物活性

3-Deazaneplanocin A (DZNep) is a potent epigenetic drug primarily recognized for its role as an inhibitor of the histone methyltransferase enzyme EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). This compound has shown significant promise in cancer treatment due to its ability to modify epigenetic marks and induce apoptosis in various cancer cell lines. This article explores the biological activity of DZNep, focusing on its mechanisms, effects on different cancer types, and relevant case studies.

DZNep acts by inhibiting the activity of S-adenosylhomocysteine (AdoHcy) hydrolase, leading to the accumulation of AdoHcy. This accumulation results in the inhibition of S-adenosyl-L-methionine-dependent lysine methyltransferase activity, which is crucial for histone methylation processes. Specifically, DZNep blocks the trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 20 on histone H4 (H4K20me3), thereby reducing global histone methylation levels .

Biological Activity and Effects

The biological activities of DZNep have been extensively studied across various cancer types. Below is a summary of its effects:

  • Induction of Apoptosis : DZNep has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selective action is crucial for minimizing side effects during cancer treatment .
  • Inhibition of Cancer Cell Proliferation : The compound inhibits proliferation in several cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and cholangiocarcinoma cells .
  • Restoration of Tumor Suppressor Genes : By depleting EZH2 levels, DZNep can reactivate silenced tumor suppressor genes, contributing to its anticancer effects .

Table 1: Summary of Key Findings on DZNep

StudyCancer TypeKey Findings
NSCLCDZNep reduced EZH2 levels and induced apoptosis; decreased H3K27me3 levels; increased p27 expression.
ChondrosarcomaCo-treatment with cisplatin enhanced apoptosis; significant reduction in tumor viability observed.
K562 CellsInduced erythroid differentiation; increased expression of globin genes; reduced cell growth independent of H3K27me3 levels.
CholangiocarcinomaEnhanced apoptotic markers when combined with gemcitabine; significant growth inhibition noted.

Detailed Research Findings

  • Non-Small Cell Lung Cancer (NSCLC) :
    • In vitro studies demonstrated that DZNep treatment resulted in a significant reduction in EZH2 protein levels and induced apoptosis across various NSCLC cell lines. The treatment also led to a decrease in H3K27me3 levels, which are associated with transcriptional repression .
  • Chondrosarcoma :
    • A combination therapy involving DZNep and cisplatin was investigated, revealing that DZNep not only reduced histone trimethylation but also significantly inhibited tumor growth and induced apoptosis more effectively than either agent alone .
  • Erythroid Differentiation :
    • Research on K562 cells showed that DZNep significantly promoted erythroid differentiation through the upregulation of specific genes related to oxygen transport, indicating its potential use beyond oncology .

属性

IUPAC Name

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHWTRUYNAGFG-IEBDPFPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144562
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102052-95-9
Record name 3-Deazaneplanocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102052-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deazaneplanocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102052-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DEAZANEPLANOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Deazaneplanocin
Reactant of Route 2
Reactant of Route 2
3-Deazaneplanocin
Reactant of Route 3
3-Deazaneplanocin
Reactant of Route 4
3-Deazaneplanocin
Reactant of Route 5
3-Deazaneplanocin
Reactant of Route 6
3-Deazaneplanocin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。